2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one
Description
Properties
Molecular Formula |
C8H3F3N2O2 |
|---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrido[3,4-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)7-13-5-3-12-2-1-4(5)6(14)15-7/h1-3H |
InChI Key |
KCKMEXDVFZFTFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)OC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoyl chloride to form 2-(4-chlorophenyl)-5-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one. This intermediate is then reacted with hydroxylamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring fused with an oxazine structure, enhanced by a trifluoromethyl group. This trifluoromethyl substitution significantly alters its electronic properties, making it more reactive towards biological targets and thus broadening its application potential.
Medicinal Chemistry
Pharmacological Activities:
Research indicates that 2-(trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one exhibits various biological activities. It has been studied for its potential as:
- Antimicrobial Agents: Compounds similar to this structure have shown efficacy against a range of pathogens.
- Anticancer Agents: The unique electronic properties of the trifluoromethyl group may enhance the compound's ability to interact with cancer cell pathways.
Binding Studies:
Interaction studies have demonstrated the compound's binding affinity with various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance and molecular docking simulations are commonly employed to elucidate these interactions.
Agrochemical Applications
The compound is also being explored for its potential use in agrochemicals. Its electrophilic nature allows it to act as an effective herbicide or pesticide. The following applications are notable:
- Herbicidal Properties: Similar compounds have shown effectiveness in controlling weed growth, suggesting that 2-(trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one could be developed into a new herbicide.
- Insecticidal Activity: The compound's reactivity may provide a basis for developing insecticides that target specific pests without harming beneficial insects.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of compounds related to 2-(trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one:
-
Antimicrobial Efficacy Study:
- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- The mechanism of action was attributed to disruption of bacterial cell membranes.
-
Cancer Cell Line Testing:
- In vitro testing on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner.
- Further studies are needed to explore the underlying mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of specific enzymes. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrido-Oxazinone Cores
The following compounds share structural similarities with 2-(trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one but differ in substituents, fused ring systems, or biological activities:
Key Comparative Analysis
Electronic Effects of Substituents The trifluoromethyl group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity compared to methyl or phenyl groups in analogs like 3,6-dimethyl-1-phenyl-pyrazolo-oxazinone . Halogenated aryl substituents (e.g., 4-fluorophenyl or 4-chlorophenyl in pyrido-oxazinones) improve lipophilicity but may reduce metabolic stability compared to -CF₃ .
Synthetic Accessibility Target Compound: Likely synthesized via intramolecular O-arylation or condensation reactions, similar to methods for pyrido[1,2-a]triazin-4-ones . Chromeno-oxazinones: Require multi-step synthesis involving chromene ring formation, leading to lower yields compared to simpler pyrido-oxazinones .
Biological Activity Pyrazolo-oxazinones (e.g., compound 3 in ) show potent antitumor activity (IC₅₀ = 11 µM) due to pyrimidinone derivatives formed via post-synthetic modifications . Trifluoromethyl-substituted compounds (e.g., chromeno-oxazinones) may exhibit enhanced bioavailability and target binding, though specific data for the target compound is lacking .
Physical Properties Melting points of trifluoromethyl-containing compounds (e.g., 154–166°C for chromeno-oxazinones) suggest higher crystallinity compared to non-fluorinated analogs . Substituted pyrido-oxazinones with aryl groups (e.g., 4-fluorophenyl) demonstrate moderate solubility in polar solvents .
Biological Activity
2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological interactions. The molecular formula is C₈H₅F₃N₂O, and it has a molecular weight of 202.13 g/mol. Its structure contributes to its lipophilicity and reactivity, making it a candidate for various biological applications.
Anticancer Properties
Recent studies have indicated that derivatives of pyrido[3,4-d][1,3]oxazin-4-one exhibit anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against human colon adenocarcinoma cell lines (HT-29 and LS180) at concentrations ranging from 10 to 100 µM. The mechanism involved cell cycle arrest in the G1 phase through the regulation of proteins such as p27 KIP1 and cyclin D1 .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| DPBT | HT-29 | 50 | G1 Phase Arrest |
| DPBT | LS180 | 30 | G1 Phase Arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research has shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. The trifluoromethyl group enhances binding affinity to bacterial targets, improving efficacy .
Herbicidal Activity
2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one derivatives have been studied for their herbicidal properties. They are effective in controlling unwanted plant growth by inhibiting specific enzymatic pathways essential for plant development. For example, the application of these compounds resulted in significant reductions in weed biomass in agricultural settings .
The biological activity of 2-(trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group facilitates interactions with enzyme active sites, leading to inhibition of critical metabolic pathways.
- Cell Cycle Regulation : As observed in cancer studies, the compound can modulate cell cycle proteins, resulting in cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect normal cells from oxidative stress while targeting cancerous cells.
Study on Anticancer Activity
A study published in Cancer Letters investigated the effects of 2-(trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one on various cancer cell lines. The results indicated that at higher concentrations (≥50 µM), there was a marked decrease in cell viability across multiple cancer types while maintaining low toxicity towards normal cells. Flow cytometry analysis revealed an increase in apoptotic markers post-treatment .
Herbicidal Efficacy
In agricultural trials conducted by researchers at a leading agricultural university, various formulations containing this compound were tested against common weeds. The results showed up to 85% reduction in weed biomass when applied at recommended dosages compared to untreated controls. This study suggests its potential as a new herbicide with minimal environmental impact due to its selective action on target plants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
